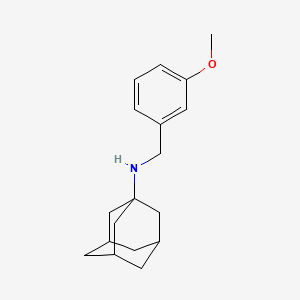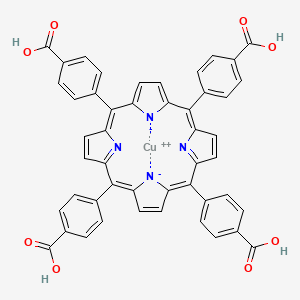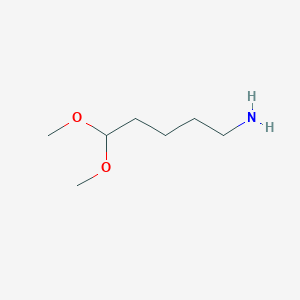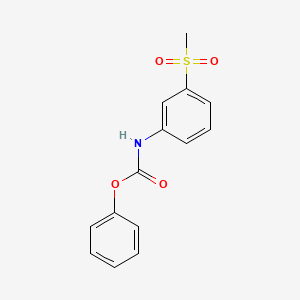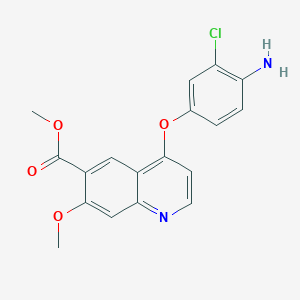
4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline
概要
科学的研究の応用
Synthesis and Characterization
The compound 4-(2-Cyclobutanecarbonylaminopyridin-4-yl)oxyaniline has been a subject of interest in the field of organic chemistry, primarily for its potential in synthesizing novel bioactive compounds. In the realm of synthetic chemistry, Maftei et al. (2013) focused on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. They initiated their synthesis from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and successfully tested the antitumor activity of the resulting compounds against a panel of 11 cell lines in vitro, signifying the compound's potential in drug development and cancer research. The structural confirmation through X-ray crystallography lays a strong foundation for the future application of similar compounds in medicinal chemistry (Maftei et al., 2013).
Application in Molecular Networks
In another intriguing study, Santana et al. (2021) reported the formation of a self-interpenetrated honeycomb molecular network using 4,6-dichlororesorcinol, a water molecule, and the photoproduct rtct-tetrakis(pyridin-4-yl)cyclobutane. This study highlights the unique molecular architecture and potential applications of such compounds in creating intricate molecular frameworks. The study's insights into the hydrogen bonding patterns and the structural characteristics of the photoproduct open avenues for using these compounds in designing new materials with specific properties (Santana et al., 2021).
Catalytic Synthesis and Polymerization
The research by Moustafa and Pagenkopf (2010) delves into the catalytic synthesis of alkoxy-substituted donor-acceptor cyclobutanes and their application in dipolar cycloadditions. The study underscores the potential of these compounds in the stereoselective synthesis of piperidines, a valuable class of compounds in organic synthesis. The high trans stereoselectivity observed in the study indicates the compound's utility in precise synthetic applications, which could be vital in pharmaceutical manufacturing and material science (Moustafa & Pagenkopf, 2010).
Safety and Hazards
特性
IUPAC Name |
N-[4-(4-aminophenoxy)pyridin-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-12-4-6-13(7-5-12)21-14-8-9-18-15(10-14)19-16(20)11-2-1-3-11/h4-11H,1-3,17H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLILSOBYUBVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=CC(=C2)OC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)
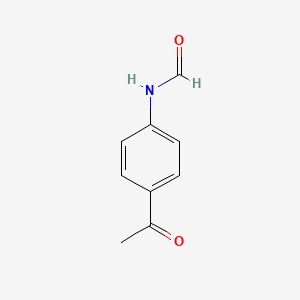
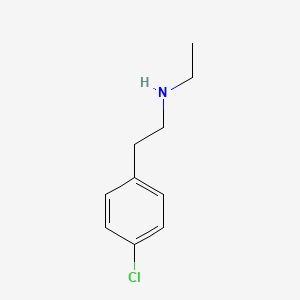

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)
